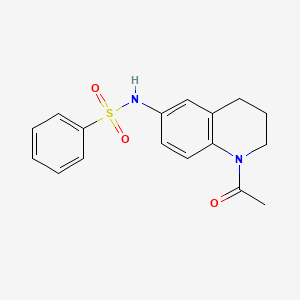
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinoline derivatives are complex and involve multiple steps . For instance, the synthesis of highly substituted tetrahydroquinolines involves a cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Tetrahydroquinazoline Derivatives : The compound is used in synthesizing tetrahydroquinazoline derivatives through aza Diels-Alder reactions, involving N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines (Cremonesi et al., 2010).
- Formation of N-Phenylsulfonyl-2-hydroxy-tetrahydroquinoline Derivatives : The compound is involved in reactions with enolates of 1,3-dicarbonyl compounds, leading to derivatives with assigned structures based on analytical and spectroscopic data (Croce et al., 2006).
Chemical Behavior and Characterization
- Analysis of Chemical Behavior : Studies on the chemical behavior of tetrahydroquinoline derivatives, synthesized using the compound, provide valuable insights into their properties and potential applications (Croce et al., 2006).
- Electrospray Ionization Mass Spectroscopy : Research into the fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives, synthesized using similar compounds, contributes to a better understanding of their structures and characteristics (Chen Bin, 2015).
Potential Medical Applications
- Antimicrobial Agents : Quinoline clubbed with sulfonamide moiety, synthesized using related compounds, has been evaluated for antimicrobial activity, showing significant effects against Gram-positive bacteria (2019).
- Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized, showing potential as antitumor agents with significant in vitro activity (Alqasoumi et al., 2010).
Catalytic Applications
- Catalysts in Transfer Hydrogenation : The compound has been used in synthesizing ruthenium complexes that act as efficient catalysts for the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-11-5-6-14-12-15(9-10-17(14)19)18-23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12,18H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIEYBAWQFBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

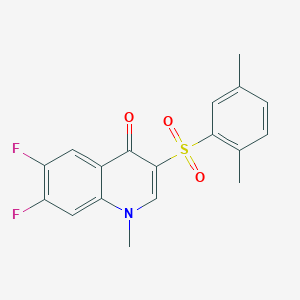
![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)
![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)
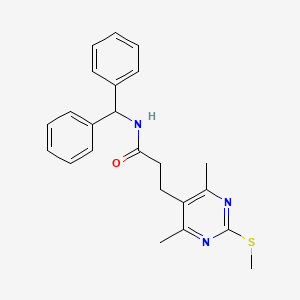
![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
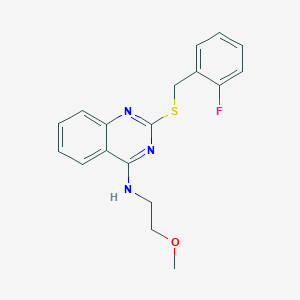
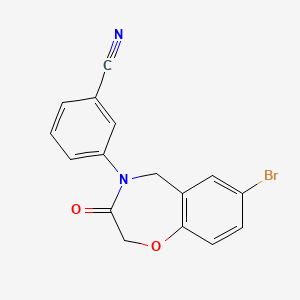
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)
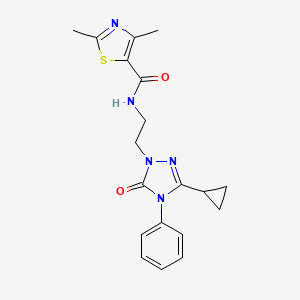
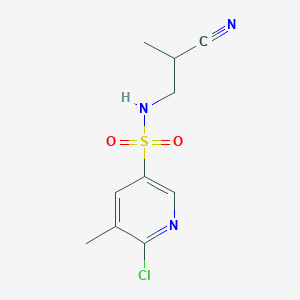
![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)